N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid
CAS No.:
Cat. No.: VC14585518
Molecular Formula: C42H68N10O11S
Molecular Weight: 921.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H68N10O11S |
|---|---|
| Molecular Weight | 921.1 g/mol |
| IUPAC Name | (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28?,29-,30-,31-,32-,34-/m0/s1 |
| Standard InChI Key | HVUNRXRFMQDMBO-BPZYSUIOSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CCC(C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₄₂H₆₈N₁₀O₁₁S and a molecular weight of 921.1 g/mol. Its IUPAC name reflects a branched polyamide structure with multiple carbamoyl, pyrrolidinone, and succinamic acid moieties. Key functional groups include:
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Carbamoyl groups (–NH–CO–NH₂): Impart hydrogen-bonding capacity and structural rigidity.
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Methylsulfanyl (–S–CH₃): Enhances hydrophobicity and potential redox activity.
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Succinamic acid backbone: Provides zwitterionic properties and chelation potential .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₆₈N₁₀O₁₁S | |
| Molecular Weight | 921.1 g/mol | |
| XLogP3-AA | -3.5 | |
| Hydrogen Bond Donors | 12 | |
| Rotatable Bonds | 30 |
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step peptide coupling and carbamoylation reactions:
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Core Assembly: A pyrrolidin-2-one ring is functionalized with a 3-methyl-butyl group via nucleophilic acyl substitution .
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Carbamoylation: Sequential addition of carbamoyl groups using reagents like N,N'-carbonyldiimidazole (CDI) .
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Succinamic Acid Integration: The succinamic acid moiety is introduced via esterification, followed by deprotection .
Table 2: Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic Acyl Substitution | Thionyl chloride, −78°C | 62% |
| 2 | Carbamoylation | CDI, DMF, rt | 78% |
| 3 | Ester Hydrolysis | NaOH, H₂O/THF | 85% |
Stability and Degradation
The compound is sensitive to hydrolysis at pH > 9, with the methylsulfanyl group undergoing oxidation to sulfoxide under aerobic conditions . Storage recommendations include inert atmospheres (N₂) and temperatures below −20°C.
Biological and Industrial Relevance
Role in Biodegradable Polymers
The succinamic acid component aligns with research on polybutylene succinate (PBS), a biodegradable polymer. Microbial production of succinic acid (a precursor) via CO₂ fixation highlights sustainability potential .
Table 3: Comparative Analysis of Succinic Acid Derivatives
| Derivative | CO₂ Fixation Rate (g/L/h) | Industrial Use |
|---|---|---|
| Succinic Acid | 0.347 | PBS Production |
| Target Compound | N/A | Specialty Pharmaceuticals |
Molecular Interactions and Computational Studies
Docking Simulations
Docking studies using AutoDock Vina predict strong binding (ΔG = −9.2 kcal/mol) to the active site of carbamoyl phosphate synthetase (CPS). Key interactions include:
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Hydrogen bonds between the carbamoyl group and Arg-267.
Hydration Effects
Molecular dynamics simulations reveal that hydration stabilizes the compound’s conformation, reducing rotational freedom by 40% .
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